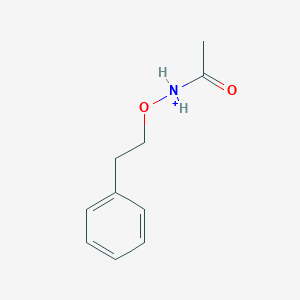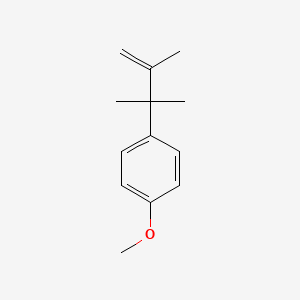
Benzene, 1-methoxy-4-(1,1,2-trimethyl-2-propenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-methoxy-4-(1,1,2-trimethyl-2-propenyl)- is an organic compound with the molecular formula C13H18O It is a derivative of benzene, characterized by the presence of a methoxy group and a propenyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-methoxy-4-(1,1,2-trimethyl-2-propenyl)- typically involves the alkylation of anisole (methoxybenzene) with a suitable propenylating agent. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid or aluminum chloride, to facilitate the electrophilic aromatic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.
Types of Reactions:
Oxidation: Benzene, 1-methoxy-4-(1,1,2-trimethyl-2-propenyl)- can undergo oxidation reactions, typically resulting in the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the propenyl group to a propyl group, altering the compound’s properties.
Substitution: The compound can participate in various substitution reactions, such as halogenation, nitration, and sulfonation, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding propyl derivative.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
Benzene, 1-methoxy-4-(1,1,2-trimethyl-2-propenyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Benzene, 1-methoxy-4-(1,1,2-trimethyl-2-propenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and propenyl groups can influence the compound’s binding affinity and activity, leading to various biochemical effects. The exact pathways and targets may vary depending on the specific application and context.
Comparación Con Compuestos Similares
Anethole: Similar structure with a methoxy group and a propenyl group, but differs in the position of the substituents.
Estragole: Contains a methoxy group and a propenyl group, but with different stereochemistry.
Safrole: Contains a methylenedioxy group and a propenyl group, with distinct chemical properties.
Uniqueness: Benzene, 1-methoxy-4-(1,1,2-trimethyl-2-propenyl)- is unique due to its specific substitution pattern and the presence of the trimethyl group, which can influence its reactivity and interactions compared to other similar compounds.
Propiedades
Número CAS |
499105-79-2 |
|---|---|
Fórmula molecular |
C13H18O |
Peso molecular |
190.28 g/mol |
Nombre IUPAC |
1-(2,3-dimethylbut-3-en-2-yl)-4-methoxybenzene |
InChI |
InChI=1S/C13H18O/c1-10(2)13(3,4)11-6-8-12(14-5)9-7-11/h6-9H,1H2,2-5H3 |
Clave InChI |
IYOFEVUAZZBACY-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(C)(C)C1=CC=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



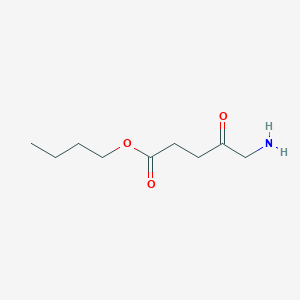
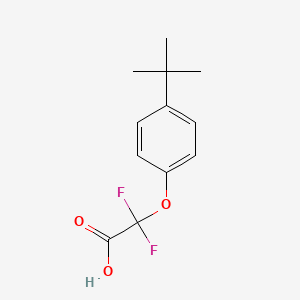

![N-Cyclohexyl-2-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide](/img/structure/B12573545.png)
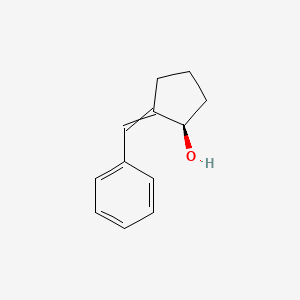
![4-bromo-N-[1-(2,3-dihydro-1H-inden-5-ylamino)-3-methyl-1-oxopentan-2-yl]benzamide](/img/structure/B12573552.png)
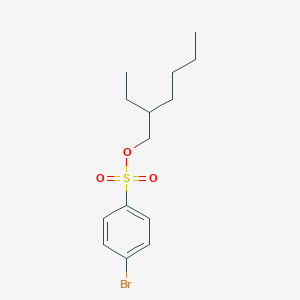
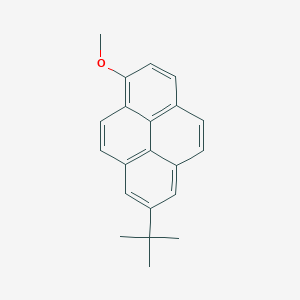
![N-[(1H-Benzimidazol-1-yl)methyl]-2,3-dichloroaniline](/img/structure/B12573582.png)

![(Phenylphosphoryl)bis[(2,4,6-trimethoxyphenyl)methanone]](/img/structure/B12573595.png)
![9,10-Anthracenedione, 2-[[4-(dodecyloxy)phenyl]azo]-](/img/structure/B12573598.png)
